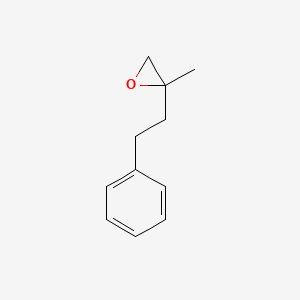

2-Methyl-2-phenethyloxirane

Descripción

2-Methyl-2-phenethyloxirane (C₁₁H₁₄O) is a 2,2-disubstituted epoxide featuring a methyl group and a phenethyl moiety attached to the oxirane ring. Its synthesis is commonly achieved via Corey-Chaykovsky epoxidation of the corresponding alkene precursor, as demonstrated in regioselective carbonylation studies . Key structural features include:

- Molecular Weight: 162.23 g/mol (calculated from C₁₁H₁₄O).

- Stereoelectronic Properties: The phenethyl group introduces steric bulk and electron-donating effects, influencing reactivity in ring-opening and deuteration reactions .

- NMR Data: ¹H NMR (500 MHz, CDCl₃) signals at δ 7.28–7.16 (m, aromatic), 2.92–2.64 (epoxide CH₂), and 1.31 (s, CH₃) confirm its structure .

This compound serves as a model substrate in titanocene(III)-mediated epoxide opening experiments, where its reactivity is modulated by Lewis acid catalysts . It also participates in deuteration studies, yielding 2-methyl-4-phenylbutan-2-d-1-ol with 91–92% efficiency and 93–97% deuterium incorporation (DI) .

Propiedades

Fórmula molecular |

C11H14O |

|---|---|

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

2-methyl-2-(2-phenylethyl)oxirane |

InChI |

InChI=1S/C11H14O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

Clave InChI |

ZNHGNSDJJWGXAY-UHFFFAOYSA-N |

SMILES canónico |

CC1(CO1)CCC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-Benzyl-2-methyloxirane (C₁₀H₁₂O)

- Structure : Substituted with a benzyl (Bn) group instead of phenethyl.

- Reactivity: Undergoes regioselective carbonylation to form monocarbonyl aldehydes with 99% yield under standard conditions .

- NMR Comparison : Similar methyl singlet (δ 1.31) but distinct aromatic splitting (δ 7.35–7.24) due to proximity of the benzyl group .

- Applications : Less sterically hindered than 2-methyl-2-phenethyloxirane, favoring faster reaction kinetics in Lewis acid-catalyzed processes.

2-Methyl-2-phenyloxirane (C₉H₁₀O, CAS 2085-88-3)

- Structure : Phenyl group replaces phenethyl, reducing chain length and steric bulk.

- Physical Properties : Lower molecular weight (134.18 g/mol) and higher volatility compared to 2-methyl-2-phenethyloxirane .

- Reactivity : Prone to Meinwald rearrangement under acidic conditions, forming aldehydes rather than ring-opened alcohols .

2-(4-Methoxyphenyl)-3-methyloxirane (Anethole Oxide, C₁₀H₁₂O₂)

- Structure : Methoxy substituent at the para position of the phenyl ring.

- Electronic Effects : The electron-donating methoxy group enhances electrophilic ring-opening reactivity in Friedel-Crafts alkylation .

- Applications: Used in flavor and fragrance industries due to its anise-like aroma, unlike the non-aromatic 2-methyl-2-phenethyloxirane.

ortho-para-BFDGE (C₁₉H₂₀O₄)

- Structure : A bis-epoxide with two oxirane rings linked via a biphenyl backbone .

- Reactivity: Multiple epoxide groups enable crosslinking in polymer synthesis, contrasting with the mono-functionality of 2-methyl-2-phenethyloxirane.

Comparative Data Table

Key Research Findings

- Steric Effects: The phenethyl group in 2-methyl-2-phenethyloxirane slows titanocene(III)-catalyzed epoxide opening compared to less bulky analogs like 2-benzyl-2-methyloxirane .

- Electronic Effects : Electron-donating groups (e.g., methoxy in Anethole oxide) enhance electrophilic attack, whereas electron-neutral phenethyl groups favor radical-mediated deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.